molecular formula C7H8N2OS B2968618 N-(1,3-thiazol-4-ylmethyl)prop-2-enamide CAS No. 1341962-39-7

N-(1,3-thiazol-4-ylmethyl)prop-2-enamide

Cat. No.: B2968618
CAS No.: 1341962-39-7
M. Wt: 168.21
InChI Key: PZJLBXDKXWJIFL-UHFFFAOYSA-N
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Description

“N-(1,3-thiazol-4-ylmethyl)prop-2-enamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s part of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Synthesis of Heterocyclic Assemblies : A study demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides, which share structural similarities with N-(1,3-thiazol-4-ylmethyl)prop-2-enamide, can be utilized in cyclocondensation reactions with oxalyl chloride to form new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, with yields ranging from 50–88% (Obydennov et al., 2017).
  • Development of Boron-containing Linchpins : Research has explored the use of α-boryl enamine and enamide linchpins in synthesizing nitrogen heterocycles, demonstrating a methodology that allows for the creation of borylated thiazoles through regioselective annulation processes (St Denis et al., 2014).

Biological Activity Exploration

  • Investigation of Cytotoxicity and Psychotropic Activities : New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and evaluated for their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. These compounds displayed notable sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some demonstrated antimicrobial action (Zablotskaya et al., 2013).

Methodological Advances

  • Enamine and Enamide in Synthesis : Enamines and enamides have been identified as crucial intermediates for constructing a variety of nitrogen heterocycles. For instance, α-boryl enamines facilitate access to α-halo aldehydes, which can undergo further transformation into valuable chemical structures, highlighting the versatility of enamides in organic synthesis (Denis et al., 2014).

Properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-2-7(10)8-3-6-4-11-5-9-6/h2,4-5H,1,3H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJLBXDKXWJIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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